Methyl [(2-oxobutyl)sulfanyl]acetate
Description
Methyl [(2-oxobutyl)sulfanyl]acetate is a sulfur-containing ester derivative characterized by a methyl ester group, a thioether (sulfanyl) linkage, and a 2-oxobutyl substituent. Its molecular formula is C₇H₁₂O₃S, with a molecular weight of 176.23 g/mol. The compound’s structure combines reactivity from the ester moiety (enabling nucleophilic acyl substitution) and the ketone group in the 2-oxobutyl chain (facilitating nucleophilic additions). Structural analogs suggest applications in pharmaceutical synthesis, agrochemical research, and material science .
Properties
CAS No. |
61363-63-1 |
|---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 2-(2-oxobutylsulfanyl)acetate |
InChI |
InChI=1S/C7H12O3S/c1-3-6(8)4-11-5-7(9)10-2/h3-5H2,1-2H3 |
InChI Key |
LSVOGJNOXYTIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl [(2-oxobutyl)sulfanyl]acetate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Sulfanyl Group Reactivity : Unlike Methyl 2-hydroxyacetate (hydroxyl group, low sulfur reactivity), this compound’s thioether can oxidize to sulfoxide or sulfone derivatives under mild conditions, as demonstrated in benzofuran analogs (e.g., oxidation with 3-chloroperoxybenzoic acid) .
- Ketone Reactivity: The 2-oxobutyl group enables nucleophilic additions (e.g., Grignard reactions), contrasting with Methyl 2-phenylacetoacetate’s phenyl-stabilized ketone, which favors enolate formation .
- Ester Hydrolysis : Similar to Methyl 2-hydroxyacetate, the methyl ester is susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives .
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